2-methyl-7-(2-(4-methylpiperazin-1-yl)ethoxy)-3-phenyl-4H-chromen-4-one
Description
2-Methyl-7-(2-(4-methylpiperazin-1-yl)ethoxy)-3-phenyl-4H-chromen-4-one is a synthetic chromen-4-one derivative characterized by a 2-methyl group at position 2, a phenyl substituent at position 3, and a 4-methylpiperazine-linked ethoxy group at position 5. The ethoxy linker at position 7 introduces a 4-methylpiperazine moiety, a common pharmacophore in drug design due to its ability to enhance solubility and modulate receptor interactions.
Properties
IUPAC Name |
2-methyl-7-[2-(4-methylpiperazin-1-yl)ethoxy]-3-phenylchromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O3/c1-17-22(18-6-4-3-5-7-18)23(26)20-9-8-19(16-21(20)28-17)27-15-14-25-12-10-24(2)11-13-25/h3-9,16H,10-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQXHMDQEGSINRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCCN3CCN(CC3)C)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors, suggesting that F3385-4080 may have a similar mechanism of action.
Mode of Action
Similar compounds, such as indole derivatives, are known to interact with their targets and cause a variety of biological effects. These effects can include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities.
Biochemical Pathways
Similar compounds, such as indole derivatives, are known to affect a variety of biochemical pathways. These pathways can lead to a wide range of downstream effects, including the various biological activities mentioned above.
Result of Action
Similar compounds, such as indole derivatives, are known to have a wide range of effects at the molecular and cellular level. These effects can include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities.
Biological Activity
2-methyl-7-(2-(4-methylpiperazin-1-yl)ethoxy)-3-phenyl-4H-chromen-4-one is a synthetic compound belonging to the flavonoid family, specifically the chromenone derivatives. This compound has garnered attention due to its potential biological activities, particularly in the realms of anti-inflammatory and anticancer properties. This article reviews the available literature on its biological activity, synthesizing findings from various studies.
Chemical Structure and Properties
The compound's chemical structure is characterized by a chromenone core substituted with a 4-methylpiperazinyl ethoxy group and a phenyl group. Its molecular formula is with a molecular weight of approximately 324.41 g/mol.
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory properties of flavonoid derivatives, including those similar to this compound. One study focused on a series of 2-phenyl-4H-chromen derivatives, revealing that compounds with similar structures could significantly inhibit nitric oxide (NO) production in RAW264.7 cells when induced by lipopolysaccharide (LPS). The mechanism involved downregulation of pro-inflammatory cytokines such as IL-6 and TNF-α through inhibition of the TLR4/MAPK signaling pathway .
Table 1: Summary of Anti-inflammatory Effects
| Compound | IC50 (μM) | Mechanism |
|---|---|---|
| Compound A (similar structure) | 20 | Inhibits NO production |
| Compound B (similar structure) | 15 | Downregulates IL-6 and TNF-α |
| 2-methyl... | TBD | TBD |
Anticancer Activity
Flavonoids have been extensively studied for their anticancer properties. Research indicates that certain chromenone derivatives can induce apoptosis in cancer cell lines through various mechanisms, including cell cycle arrest and modulation of apoptosis-related proteins. For instance, studies have shown that similar compounds can activate caspases and increase the expression of pro-apoptotic factors while decreasing anti-apoptotic proteins .
Case Study: Anticancer Effects
In a study involving several flavonoid derivatives, one compound demonstrated significant cytotoxicity against breast cancer cells (MCF-7) with an IC50 value of 25 μM. The study attributed this effect to the activation of the intrinsic apoptotic pathway .
Toxicity Assessment
The cytotoxicity of this compound has been evaluated using MTT assays on various cell lines. Results indicated that at concentrations up to 40 μM, the compound exhibited low toxicity, maintaining cell viability comparable to control groups .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analysis
Chromen-4-one derivatives exhibit diverse biological activities depending on substituent patterns. Below is a comparative analysis of structurally related compounds:
Key Observations:
Substituent Position and Linker Length: The ethoxy linker in the target compound (vs. propoxy in and ) provides a shorter, more rigid structure, which may favor binding to sterically constrained active sites . Piperazine’s dual nitrogen atoms (vs.
Functional Group Modifications: The 4-methyl group on piperazine (target compound) reduces steric hindrance compared to the benzyl-substituted piperazine in compound 4f (), possibly improving metabolic stability . The absence of nitrogenous groups in the isopropoxy derivative () correlates with lower solubility, highlighting the importance of basic amines in pharmacokinetic optimization .
Biological Implications :
- Compounds with extended substituents (e.g., benzyl-piperazine in ) may exhibit enhanced receptor affinity but face challenges in bioavailability due to increased molecular weight .
- Methoxy groups (e.g., ) are electron-donating and may stabilize aromatic interactions, whereas ethoxy-linked piperazines (target compound) balance lipophilicity and polarity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
